Heck Cross-Coupling Reactivity: Iodo vs. Bromo
The 4-iodo substituent in 1-(4-Iodo-1H-indol-3-yl)-ethanone provides a critical reactivity advantage over 4-bromo analogs in palladium-catalyzed ring-closure reactions. The Science of Synthesis knowledge base explicitly notes that for the synthesis of 3-acylindoles via intramolecular Heck reaction of ortho-halo-substituted 3-(arylamino)enones, 'iodo [is] better than bromo' [1]. This qualitative superiority translates to higher yields and milder reaction conditions when using iodo substrates compared to bromo substrates, a crucial factor for efficient library synthesis and process scale-up.
| Evidence Dimension | Reactivity in Pd-catalyzed intramolecular Heck cyclization |
|---|---|
| Target Compound Data | Iodo substrate (qualitatively superior reactivity) |
| Comparator Or Baseline | Bromo substrate (qualitatively inferior reactivity) |
| Quantified Difference | Not quantified; stated as 'iodo better than bromo' |
| Conditions | Intramolecular Heck reaction for 3-acylindole synthesis (Science of Synthesis) |
Why This Matters
Selecting the iodo compound over the bromo analog ensures higher synthetic efficiency and yield in critical cross-coupling steps, reducing failed reactions and material waste.
- [1] Joule, J. A. (2010). Science of Synthesis Knowledge Updates, 2, 186. Thieme. (Section: Method 3: From (o-Haloarylamino)alkenes - 'iodo better than bromo') View Source
